Fluazifop-methyl

Vue d'ensemble

Description

Fluazifop-methyl is a member of the aryloxyphenoxyacid class of herbicides . It is used as an analytical reference standard for the determination of the analyte in soybeans, soil, and potatoes using capillary gas-liquid chromatography with a nitrogen-specific detector . The active ingredient is the 2R enantiomer at its chiral center and this material is known as fluazifop-P when used in that form .

Molecular Structure Analysis

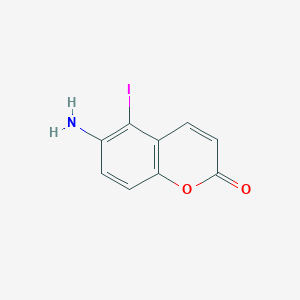

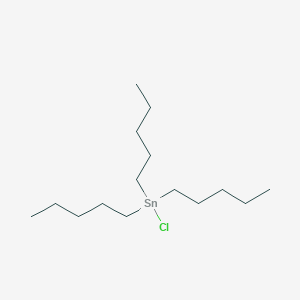

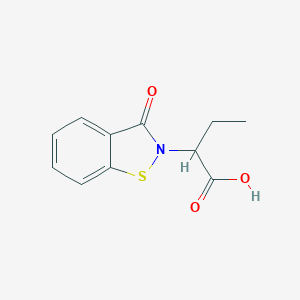

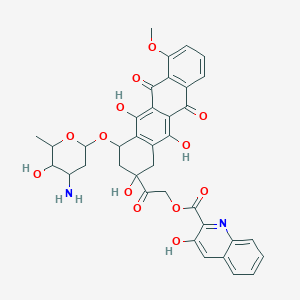

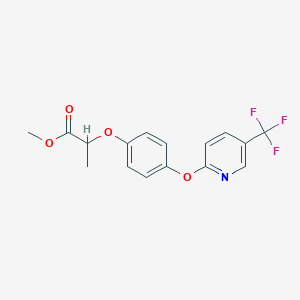

Fluazifop-methyl has a molecular formula of C16H14F3NO4 and a molecular weight of 341.28 g/mol . It is part of the aryloxyphenoxyacid class of herbicides . The InChIKey for Fluazifop-methyl is IAUMNRCGDHLAMJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Fluazifop-methyl has a molecular weight of 341.28 g/mol . It is part of the aryloxyphenoxyacid class of herbicides . The InChIKey for Fluazifop-methyl is IAUMNRCGDHLAMJ-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Herbicide Resistance and Application

Evolution of Herbicide Resistance : Research shows that reduced rates of herbicide application, like that of fluazifop-methyl, can accelerate the evolution of herbicide resistance in certain species like Lolium rigidum. The study found a significant increase in tolerance to fluazifop-methyl and other herbicides in selected lines of Lolium rigidum after exposure to lower doses of diclofop-methyl, indicating rapid evolution of resistance (Neve & Powles, 2005).

Weed Control in Eucalyptus Cultivation : Another study evaluated the effectiveness of fluazifop-methyl in controlling weeds like Panicum maximum and Urochloa brizantha in Eucalyptus cultivation. It was found that fluazifop-methyl is selective to Eucalyptus urograndis and provides effective weed control, although its efficacy varies based on the application period and weed species (Bacha et al., 2017).

Environmental Impact

Environmental Fate and Leaching : A comprehensive study on the environmental fate of fluazifop-methyl highlighted its leaching and degradation in agricultural soils. The study found that the biodegradation of fluazifop-methyl in loamy soils led to the production of degradation products that were fairly persistent and could leach into drainage and groundwater during precipitation (Badawi et al., 2015).

Impact on Soil Bacterial Communities : The influence of fluazifop-methyl on soil bacterial communities was investigated, revealing significant changes in the richness and structure of these communities. The study suggests that the herbicide might have ecological risks, impacting key enzyme activities and altering microbial diversity in the soil (Darine et al., 2015).

Physiological and Biochemical Effects

Effects on Plant Physiology : Research into the physiological effects of fluazifop-methyl on plants like Phaseolus vulgaris (common bean) has shown that it can induce oxidative stress, leading to decreased biomass, chlorophyll content, and carbohydrate levels, and increased malondialdehyde levels and antioxidant enzyme activities (Odjegba & Adebisi, 2022).

Impact on Plant Growth and Development : A study assessing the phytotoxicity of fluazifop-methyl on native UK wildflower species found that it can cause temporary reductions in seedling emergence and increase phytotoxicity in certain species. However, these effects were generally temporary and mostly occurred at high application rates (Blake et al., 2012).

Agricultural Applications

- Use as a Sugarcane Ripener : Fluazifop-methyl has been used as a ripener in sugarcane cultivation. Studies have explored its effectiveness in enhancing sucrose accumulation and limiting flowering in sugarcane crops, which is crucial for profitable sugar production (Meschede et al., 2009); (Dalley & Richard, 2010).

Synthesis and Metabolism

Synthesis of Fluazifop-methyl : Research on the synthesis of fluazifop-methyl highlights the methodologies and yields in its production. A study detailed the reaction process and confirmed the structure of fluazifop-methyl through various analytical methods (Zhou Zhi-lian, 2009); (Yang Lu, 2009).

Metabolism in Resistant Plants : The metabolism of fluazifop-methyl in resistant plants like goosegrass (Eleusine indica) was studied, revealing differences in the intensity of metabolites between resistant and susceptible biotypes. This study provides insights into the metabolic pathway of fluazifop-methyl in resistant plants (Wang et al., 2017).

Mécanisme D'action

Target of Action

Fluazifop-methyl primarily targets plant acetyl-CoA carboxylase (ACCase) . ACCase is an enzyme that plays a crucial role in lipid biosynthesis and the formation of fatty acids in plants .

Mode of Action

Fluazifop-methyl acts by inhibiting ACCase . This inhibition disrupts lipid biosynthesis, thereby preventing the plant from producing necessary fatty acids . The selectivity of Fluazifop-methyl for grasses arises because it targets the plastid isoform of ACCase, which is present only in these species .

Biochemical Pathways

The primary biochemical pathway affected by Fluazifop-methyl is the lipid biosynthesis pathway due to the inhibition of ACCase . This disruption leads to a deficiency in the production of essential fatty acids, affecting the normal growth and development of the plant .

Pharmacokinetics

It’s known that fluazifop-methyl is selectively systemic and is absorbed by leaves .

Result of Action

The inhibition of ACCase by Fluazifop-methyl leads to a disruption in the normal growth and development of the plant. This results in the death of the plant, making Fluazifop-methyl an effective herbicide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fluazifop-methyl. For instance, it has been noted that Fluazifop-methyl has high leachability and is very mobile in the environment . This means that environmental conditions like rainfall and soil type can affect its distribution and effectiveness .

Safety and Hazards

Fluazifop-methyl should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4/c1-10(15(21)22-2)23-12-4-6-13(7-5-12)24-14-8-3-11(9-20-14)16(17,18)19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMNRCGDHLAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989039 | |

| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluazifop-methyl | |

CAS RN |

69335-90-6 | |

| Record name | Fluazifop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TO500769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.